N-(2-hydroxyethyl)-4-propoxybenzamide
Overview
Description
N-(2-Hydroxyethyl)-4-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyethyl group and a propoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzamide structure allows for various substitution reactions, such as halogenation or nitration, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The propoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)benzamide: Lacks the propoxy group, which may affect its solubility and biological activity.
4-Propoxybenzamide: Lacks the hydroxyethyl group, which may reduce its ability to form hydrogen bonds with target proteins.
N-(2-Hydroxyethyl)-4-methoxybenzamide: Contains a methoxy group instead of a propoxy group, which may alter its lipophilicity and reactivity.
Uniqueness: N-(2-Hydroxyethyl)-4-propoxybenzamide is unique due to the presence of both the hydroxyethyl and propoxy groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-9-16-11-5-3-10(4-6-11)12(15)13-7-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUDSGZPUCIFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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